Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside
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Overview
Description
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is a compound with the molecular formula C29H34O5S and a molecular weight of 494.64 . It is a white waxy solid and is used in the realm of glycoside and carbohydrate synthesis . It is used for studying a multitude of ailments such as cancer, diabetes, and cardiovascular afflictions .
Physical and Chemical Properties Analysis
This compound is a white waxy solid . Its solubility is reported in DCM, DMF, DMSO, EtOAc, MeOH . The exact density, boiling point, melting point, and flash point are not provided in the search results .Scientific Research Applications
Synthesis and Conformational Control
Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is utilized in synthetic chemistry for its role in highly beta-selective O-glucosidations, a process important for constructing complex carbohydrate structures. The selectivity in these reactions is attributed to the conformational control of the pyranose ring, leading to specific outcomes in the synthesis of glycosides. This property is exemplified in the synthesis of compounds where the twist-boat conformation of the pyranose ring plays a critical role in achieving desired selectivity (Okada et al., 2007).
Glycosylation Reactions
The compound is also integral in glycosylation reactions, forming the backbone of various glycosidic linkages. These reactions are foundational in the synthesis of oligosaccharides, such as isomaltose, isomaltotetraose, and isomaltooctaose, showcasing its versatility in creating complex carbohydrate chains. The high yields and efficiency of these syntheses highlight the compound's utility in constructing carbohydrate structures with specific glycosidic linkages (Koto et al., 1972).
Blockwise Synthesis of Oligosaccharides
In addition to its role in glycosylation, this compound is instrumental in the blockwise synthesis of oligosaccharides. This method allows for the stepwise construction of complex carbohydrate molecules, demonstrating the compound's utility in assembling larger molecular structures through controlled synthetic pathways. The ability to synthesize oligosaccharides with specific branching patterns and linkages underscores the importance of this compound in carbohydrate chemistry (Takeo et al., 1993).
Mechanism of Action
The mechanism of action of Ethyl 2,3,6-tri-O-benzyl-1-thio-b-D-glucopyranoside is not explicitly mentioned in the search results. Given its use in the study of various ailments , it likely interacts with biological systems in a significant way, but more research would be needed to provide a detailed mechanism of action.
Safety and Hazards
Properties
IUPAC Name |
(2R,3R,4S,5R,6S)-6-ethylsulfanyl-4,5-bis(phenylmethoxy)-2-(phenylmethoxymethyl)oxan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O5S/c1-2-35-29-28(33-20-24-16-10-5-11-17-24)27(32-19-23-14-8-4-9-15-23)26(30)25(34-29)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27+,28-,29+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BASWQXQKSOBXQO-RQKPWJHBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901186204 |
Source
|
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141263-02-7 |
Source
|
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141263-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2,3,6-tris-O-(phenylmethyl)-1-thio-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901186204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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